Antcin A
Description
Contextualization within Antrodia Species Bioactive Compounds
Antrodia species, notably Antrodia camphorata (also known as Antrodia cinnamomea or "Niu-Chang-Chih"), are endemic to Taiwan and have a long history of use in traditional medicine for various ailments, including liver diseases, food and drug intoxication, diarrhea, abdominal pain, and itchy skin frontiersin.orgmushroomnutrition.comresearchgate.netresearchgate.netnih.govresearchgate.net. These medicinal properties are attributed to a wide array of bioactive compounds found within the fungi frontiersin.orgmushroomnutrition.comnih.govacs.orgmdpi.comnih.govmit.eduplos.orgencyclopedia.pub.
Beyond triterpenoids like Antcin A, Antrodia species contain other significant classes of compounds, including polysaccharides, maleic and succinic acid derivatives, ubiquinone derivatives, benzenoids, lignans, and steroids frontiersin.orgmushroomnutrition.comnih.govacs.orgmdpi.comnih.govmit.eduplos.orgencyclopedia.pub. Triterpenoids, particularly those with ergostane (B1235598) and lanostane (B1242432) skeletons, are considered major contributors to the diverse physiological activities observed researchgate.netacs.org. Antcins, specifically, are a group of steroid-like compounds with an ergostane skeleton that have received considerable attention due to their broad spectrum of biological activities nih.govmdpi.com.
The composition and concentration of these bioactive metabolites can vary depending on the Antrodia species and the cultivation method (e.g., wild fruiting bodies, solid-state fermentation, submerged fermentation) frontiersin.orgmit.eduencyclopedia.pub. Wild-grown A. camphorata is rare and expensive, which has led to the development of artificial cultivation techniques to meet increasing demand frontiersin.orgresearchgate.netencyclopedia.pub. While cultivated forms can possess similar bioactivities, there can be differences in the constituent compounds and their levels compared to naturally occurring fungi frontiersin.org.
Historical Trajectories of this compound Investigation
The scientific investigation into Antrodia species and their constituents, including this compound, gained momentum following the formal identification of Antrodia camphorata as a new species in 1990 researchgate.net. Traditional knowledge of its medicinal properties provided a strong impetus for chemical and pharmacological research.
Early research focused on the isolation and structural elucidation of the compounds responsible for the observed biological effects. This compound was identified as one of the triterpene compounds present in Antrodia camphorata aging-us.commycosphere.org. The structural complexity of triterpenoids from A. camphorata, including antcins, and their potential therapeutic value spurred further detailed investigations into their isolation, characterization, and biological activities mushroomnutrition.comnih.gov.
Over time, research into this compound has expanded to explore its specific pharmacological properties and underlying mechanisms of action. Studies have investigated its roles in various biological processes, including inflammation, oxidative stress, and cellular signaling pathways researchgate.netaging-us.cominvivochem.cnmedchemexpress.comtargetmol.comnih.govnih.gov. The development of advanced analytical techniques, such as HPLC and UPLC/Q-TOF/MS, has facilitated the precise measurement and identification of this compound and other triterpenoids in various Antrodia samples, contributing significantly to the understanding of their distribution and potential applications encyclopedia.pubmycosphere.org.
Detailed research findings on this compound have highlighted its potential in several areas. For instance, studies have indicated its ability to suppress liver injury, reduce inflammatory factor levels, and enhance anti-oxidative capacity, potentially through mechanisms involving MAPK3 and NF-κB signaling aging-us.com. This compound has also been identified as a potent inhibitor of the NLRP3 inflammasome, which plays a key role in inflammatory responses, and has shown liver protective activity by inhibiting Kupffer cell pyroptosis invivochem.cnmedchemexpress.comtargetmol.com. Furthermore, research has explored its effects on cancer cells, demonstrating its potential to modulate epithelial-to-mesenchymal transition and inhibit migratory and invasive potentials in breast cancer cells via p53-mediated miR-200c activation nih.gov.
The ongoing research into this compound reflects a trajectory from the initial identification of bioactive compounds in traditional medicine to detailed mechanistic studies exploring their therapeutic potential.
Data Tables
While specific quantitative data tables for this compound concentration across different Antrodia preparations or detailed dose-response curves for all its activities were not consistently available across the search results in a format suitable for direct extraction into interactive tables without further processing or context, the search results provide qualitative and some quantitative information regarding its biological effects and presence.
Here is a summary of some research findings related to this compound:
| Research Area | Observed Effect | Potential Mechanism / Associated Pathway | Source(s) |
| Liver Injury | Suppressed liver injury, reduced inflammatory factors, enhanced anti-oxidative capacity | Inhibition of MAPK3 and downstream NF-κB signal; Suppression of NLRP3 inflammasome and pyroptosis | aging-us.cominvivochem.cnmedchemexpress.comtargetmol.com |
| Inflammation | Potent NLRP3 inhibitor; Inhibits Kupffer cell pyroptosis | Inhibits assembly and activation of NLRP3 inflammasome | invivochem.cnmedchemexpress.comtargetmol.com |
| Breast Cancer Cells | Blocked EMT, inhibited migration and invasion | p53-mediated miR-200c activation, suppression of ZEB1 | nih.gov |
| SARS-CoV-2 Spike Protein-Mediated Metabolic Alteration | Reversed altered metabolites, inhibited upregulation of TLR-4 and ACE2 receptors | Modulation of metabolic profiles | nchu.edu.tw |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18+,19+,21-,22+,23+,28+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUWKBKPMVEBO-QNMMDLTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659014 | |
| Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163597-24-8 | |
| Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Elucidation of Antcin a from Natural Sources
Fungal Genera and Specific Species as Natural Reservoirs
Antcin A is predominantly found in fungi, particularly within the genus Antrodia. The most notable species serving as a natural reservoir for this compound is Antrodia cinnamomea, also known by its synonym Taiwanofungus camphoratus. This medicinal fungus is native to Taiwan and traditionally grows on the inner cavity of the endemic tree Cinnamomum kanehirae. researchgate.netnih.govpreprints.org Antrodia salmonea is also mentioned as a source of antcins. nih.govresearchgate.net
The fruiting bodies of Antrodia cinnamomea are a primary source of antcins, including this compound. nih.govtargetmol.com While wild fruiting bodies are a source, artificial cultivation techniques such as solid-state fermentation and submerged fermentation have been developed to obtain the fungus, although the triterpenoid (B12794562) content can vary depending on the cultivation method. preprints.orgmdpi.commit.edu
Advanced Extraction and Purification Methodologies
Obtaining pure this compound from fungal biomass requires sophisticated extraction and purification procedures designed to isolate this specific triterpenoid from a complex mixture of natural compounds.
Solvent-Based Extraction Approaches
Solvent extraction is a fundamental step in isolating this compound. Organic solvents are commonly used to extract triterpenoids from Antrodia cinnamomea due to their lipophilic nature. bohrium.comnih.gov Methanol (B129727) and ethanol (B145695) are frequently employed solvents for obtaining crude triterpenoid extracts from both fruiting bodies and cultured mycelia. nih.govnih.govftb.com.hrnchu.edu.twmdpi.com
A typical extraction procedure might involve extracting the dried fungal material with methanol multiple times at room temperature. nih.govnchu.edu.tw The combined methanol extract is then often evaporated to yield a residue. nih.govnchu.edu.tw This residue may be further partitioned using different solvents, such as suspending it in water and then extracting with ethyl acetate (B1210297) or n-butanol sequentially to obtain fractions with varying polarities. nih.gov The ethyl acetate fraction is often enriched in triterpenoids like antcins. nih.gov Other extraction methods explored include supercritical fluid extraction, high-hydrostatic-pressure extraction, ultrasonic extraction, heat reflux extraction, microwave-assisted extraction, and mechanochemical-assisted extraction, with some studies indicating that mechanochemical extraction can enhance the yield of triterpenoids compared to traditional ethanol hot thermal reflux. mdpi.commit.edumdpi.com
Chromatographic Separation Techniques for this compound Enrichment
Following initial extraction, chromatographic techniques are essential for separating this compound from other extracted compounds and enriching its concentration. Column chromatography, particularly silica (B1680970) gel chromatography, is widely used in the purification process. nih.govbohrium.comnih.govnchu.edu.tw Elution is typically performed using stepwise gradients of solvent mixtures with increasing polarity, such as n-hexane and ethyl acetate or dichloromethane (B109758) and ethyl acetate. nih.govnchu.edu.tw
Further purification often involves high-performance liquid chromatography (HPLC), including semi-preparative HPLC. nih.govnchu.edu.tw Different mobile phases and columns are utilized depending on the specific separation requirements. For instance, semipreparative HPLC with a mobile phase of dichloromethane-acetone has been used to yield this compound. nih.govnchu.edu.tw Reversed-phase HPLC with C18 columns and mobile phases consisting of acetonitrile (B52724) and water (sometimes with additives like phosphoric acid or acetic acid) are also applied for the analysis and separation of triterpenoids, including antcins. nih.govnih.govftb.com.hrtmrjournals.commdpi.com Supercritical fluid chromatography (SFC) has also been demonstrated as an effective method for separating 25R/S epimers of ergostanes, including this compound, which can be challenging to separate by reversed-phase HPLC. nih.govpsu.edunih.gov
Table 1 summarizes some reported chromatographic conditions used in the separation of this compound and related compounds.
| Technique | Column | Mobile Phase | Notes | Source |
| Silica gel chromatography | Silica gel (various dimensions) | n-hexane/EtOAc gradient; CH₂Cl₂/EtOAc gradient | Used for initial fractionation of extracts. | nih.govnchu.edu.tw |
| Semipreparative HPLC | Various (e.g., C18 reversed-phase) | CH₂Cl₂/acetone; Acetonitrile/water (with additives) | Used for final purification to obtain this compound. | nih.govnchu.edu.tw |
| Analytical HPLC | C18 reversed-phase (e.g., Waters XBridge) | Acetonitrile/water (with additives) | Used for analysis and quantification of triterpenoids. | ftb.com.hrtmrjournals.com |
| SFC | Chiralcel OJ-H; Princeton 2-ethylpyridine | MeOH in CO₂ | Effective for separating 25R/S epimers of ergostanes like this compound. | nih.gov |
Spectroscopic Approaches for Structural Elucidation (e.g., NMR, HR-QTOF-MS, XRD)
High-resolution mass spectrometry (HR-MS), such as HR-QTOF-MS or HR-EI-MSⁿ, provides accurate mass measurements, allowing for the determination of the molecular formula of this compound. nchu.edu.twsemanticscholar.org For example, HRESIMS analysis has been used to establish the molecular formula of (25R)-antcin A as C₂₉H₄₂O₄ with an [M-H]⁻ anion at m/z 453.3007. semanticscholar.org LC-MS/MS is also employed for the identification and quantification of antcins. tmrjournals.comakjournals.com
X-ray Diffraction (XRD) is a powerful technique used to determine the absolute configuration and precise three-dimensional structure of crystalline compounds like this compound. Single crystal X-ray diffraction data has been used to determine the absolute configuration of (25R)-antcin A. semanticscholar.orgnih.govmdpi.comgithub.iorsc.orgresearchgate.netresearchgate.net The UV spectrum of this compound shows an absorption maximum around 253 nm, indicative of an 8(9)-ene-11-one moiety in its structure. semanticscholar.org
These spectroscopic methods, used in combination, provide comprehensive data necessary for the definitive structural elucidation of this compound.
Table 2 provides a summary of spectroscopic data mentioned for this compound.
| Technique | Key Information Provided | Specific Findings for this compound | Source |
| NMR (¹H, ¹³C) | Proton and carbon assignments, connectivity, functional groups | Spectral data used for identification and comparison with known antcins. | nih.govnchu.edu.twsemanticscholar.org |
| HR-MS | Accurate mass, molecular formula | [M-H]⁻ at m/z 453.3007 for (25R)-antcin A, molecular formula C₂₉H₄₂O₄. | nchu.edu.twsemanticscholar.org |
| UV Spectrum | Chromophores present | Absorption maximum at 253 nm, indicating 8(9)-ene-11-one moiety. | semanticscholar.org |
| XRD | Absolute configuration, 3D structure | Used to determine the absolute configuration of (25R)-antcin A. | semanticscholar.orgnih.govgithub.io |
Preclinical Pharmacological Activities of Antcin a
Anti-inflammatory Efficacy of Antcin A
This compound demonstrates potent anti-inflammatory activity through a multi-faceted approach, targeting key signaling pathways and molecular complexes involved in the inflammatory cascade. Its mechanisms include mimicking the action of glucocorticoids, inhibiting inflammasome activation, modulating critical signaling pathways, and suppressing the expression of pro-inflammatory molecules.
Glucocorticoid Receptor Mimicry and Transcriptional Regulation
A primary mechanism of this compound's anti-inflammatory action is its ability to mimic glucocorticoids. By acting as a glucocorticoid receptor (GR) agonist, this compound can initiate a signaling cascade that ultimately leads to the suppression of inflammatory gene expression.
Due to its lipophilic nature, this compound can diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor. This binding event triggers the dissociation of the receptor from heat-shock proteins, leading to the dimerization of the this compound/GR complex. This activated complex then translocates into the nucleus, where it binds to glucocorticoid responsive elements (GREs) on the DNA. This interaction modulates the transcription of target genes, enhancing the expression of anti-inflammatory proteins and suppressing the expression of pro-inflammatory ones.
Studies have shown that a minimal concentration of 10 µmol/L of this compound is sufficient to induce the nuclear migration of the glucocorticoid receptor. This effect is comparable to that of endogenous and synthetic glucocorticoids like cortisone (B1669442) and dexamethasone (B1670325), which induce nuclear migration at minimal concentrations of 1 µmol/L and 0.1 µmol/L, respectively. Molecular modeling suggests that the C-7 position of this compound is crucial for its interaction with a hydrophobic region within the binding cavity of the glucocorticoid receptor, a feature it shares with effective glucocorticoids. In contrast, other related compounds from Antrodia cinnamomea, such as antcins B, C, H, and K, which possess a hydrophilic group at the C-7 position, fail to exhibit this anti-inflammatory activity.
Table 1: Comparative Minimal Concentrations for Glucocorticoid Receptor Nuclear Translocation
| Compound | Minimal Concentration (µmol/L) |
|---|---|
| Dexamethasone | 0.1 |
| Cortisone | 1 |
| This compound | 10 |
Inhibition of Inflammasome Complexes (e.g., NLRP3) and Pyroptosis
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in innate immunity and the inflammatory response. nih.gov The activation of the NLRP3 inflammasome leads to the maturation of pro-inflammatory cytokines and induces a form of programmed cell death known as pyroptosis.
Research has demonstrated that this compound can directly bind to NLRP3, thereby inhibiting the assembly and activation of the inflammasome complex. nih.govdovepress.com This inhibitory action prevents the subsequent activation of caspase-1 and the maturation of interleukin-1β (IL-1β) and interleukin-18 (IL-18). By blocking this pathway, this compound effectively alleviates the inflammatory response and inhibits pyroptosis in various cell types, including Kupffer cells, which are resident macrophages in the liver. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling Pathways
While direct evidence for this compound's modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways is still emerging, studies on related compounds from Antrodia cinnamomea, such as Antcin K, provide strong indications of this mechanism. The NF-κB and MAPK pathways are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes.
In various inflammatory conditions, the activation of NF-κB is a critical step that leads to the transcription of pro-inflammatory cytokines and enzymes. nih.gov Research on Antcin K has shown that it can inhibit the phosphorylation of key components of the NF-κB pathway, thereby preventing its activation and subsequent pro-inflammatory gene expression. nih.gov Similarly, the MAPK pathways are known to be upstream regulators of NF-κB and also play a direct role in the expression of inflammatory mediators.
Given that this compound's anti-inflammatory effects are broad, it is plausible that it also impinges on these critical signaling cascades. The suppression of various pro-inflammatory cytokines and enzymes by this compound, as detailed in the following section, is often regulated by the NF-κB and MAPK pathways, suggesting an indirect or direct modulatory role for this compound.
Suppression of Pro-inflammatory Enzyme and Cytokine Expression (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α)
A significant outcome of this compound's anti-inflammatory activity is the marked suppression of key pro-inflammatory enzymes and cytokines. These molecules are central to the initiation and amplification of the inflammatory response.
Studies have shown that this compound can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of potent inflammatory mediators. Furthermore, the mRNA levels and secretion of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are also significantly decreased following treatment with this compound.
This broad-spectrum suppression of inflammatory mediators is a direct consequence of the upstream mechanisms discussed, namely the glucocorticoid receptor mimicry and the inhibition of the NLRP3 inflammasome. For instance, the inhibition of the NLRP3 inflammasome directly leads to a reduction in mature IL-1β. Similarly, the activation of the glucocorticoid receptor can transcriptionally repress the genes encoding for TNF-α and IL-6.
Antineoplastic and Anti-Metastatic Activities of this compound
Beyond its anti-inflammatory properties, this compound has demonstrated promising antineoplastic and anti-metastatic activities in preclinical cancer models. A key aspect of this activity is its ability to interfere with the epithelial-mesenchymal transition (EMT).
Regulation of Epithelial-Mesenchymal Transition (EMT) in Carcinoma Cells
Epithelial-mesenchymal transition is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is a critical step in cancer progression, particularly in metastasis. dovepress.com
This compound has been shown to effectively block the EMT process in human breast cancer cells. nih.gov Treatment with this compound leads to a significant upregulation of epithelial markers, such as E-cadherin and occludin, which are crucial for maintaining cell-cell adhesion. Concurrently, it downregulates the expression of mesenchymal markers like N-cadherin and vimentin. nih.gov
The mechanism underlying this effect involves the suppression of the transcriptional repressor ZEB1. nih.gov this compound achieves this by inducing the expression of microRNA-200c (miR-200c), a known negative regulator of ZEB1. Further investigation has revealed that the induction of miR-200c by this compound is dependent on the transcriptional activation of the tumor suppressor protein p53. nih.gov In cells where p53 is inhibited, this compound fails to induce miR-200c or suppress ZEB1 activity, highlighting the critical role of the p53/miR-200c/ZEB1 axis in the anti-metastatic action of this compound. nih.gov In vitro wound healing and trans-well invasion assays have further confirmed that this compound can inhibit the migratory and invasive potential of breast cancer cells. nih.gov
Table 2: Effect of this compound on EMT Marker Expression in Breast Cancer Cells
| Marker Type | Marker | Effect of this compound Treatment |
|---|---|---|
| Epithelial | E-cadherin | Upregulation |
| Epithelial | Occludin | Upregulation |
| Mesenchymal | N-cadherin | Downregulation |
| Mesenchymal | Vimentin | Downregulation |
Attenuation of Cellular Migration and Invasion Potentials
Research into the derivatives of this compound, such as Antcin-H, has demonstrated significant potential in attenuating the migration and invasion of cancer cells. In studies involving human renal carcinoma 786-0 cells, Antcin-H was shown to suppress both migration and invasion at non-cytotoxic concentrations (less than 100 μM) nih.govcore.ac.uk. This anti-invasive effect is linked to several molecular mechanisms.
One key mechanism is the abrogation of the focal adhesion complex and lamellipodium formation nih.govcore.ac.uk. This is achieved by inhibiting the Src/FAK-paxillin signaling pathways. Specifically, Antcin-H treatment leads to a dose-dependent decrease in the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, crucial proteins involved in cell adhesion and motility nih.govresearchgate.net. Confocal microscopy has confirmed the reduced cellular distribution of phosphorylated FAK and paxillin following treatment with Antcin-H researchgate.net.
Furthermore, Antcin-H influences the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. The compound downregulates the expression of MMPs, particularly MMP-7, while upregulating Tissue Inhibitors of Metalloproteinases (TIMPs) nih.govcore.ac.uk. The suppression of MMP-7 expression occurs through the inhibition of the ERK1/2-AP-1/c-Fos and C/EBP-β signaling pathways nih.gov. Luciferase reporter assays have confirmed that Antcin-H represses MMP-7 promoter activity nih.govcore.ac.uk. These findings suggest that this compound and its derivatives could be lead phyto-agents for developing anti-metastatic treatments researchgate.net.
| Target Cell Line | Compound | Concentration | Key Findings | Signaling Pathway Affected |
|---|---|---|---|---|
| Human Renal Carcinoma (786-0) | Antcin-H | <100 μM | Suppressed migration and invasion nih.govcore.ac.uk | Src/FAK-paxillin nih.gov |
| Human Renal Carcinoma (786-0) | Antcin-H | 20, 50, 100 μM | Decreased phosphorylation of FAK and paxillin researchgate.net | FAK-ERK-C/EBP-β/c-Fos-MMP-7 nih.gov |
| Human Renal Carcinoma (786-0) | Antcin-H | Non-cytotoxic concentrations | Downregulated MMP-7 expression nih.govresearchgate.net | ERK1/2-AP-1/c-Fos and C/EBP-β nih.gov |
Modulation of Apoptotic Pathways (Contextual with Antcin Derivatives)
Antcin derivatives, particularly Antcin C and Antcin K, have been shown to modulate apoptotic pathways, a critical process in programmed cell death. Anticancer drugs often induce apoptosis by activating caspases, which are regulated by the Bcl-2 family of proteins at the mitochondrial level nih.gov.
Antcin C demonstrates protective effects against apoptosis induced by oxidative stress. In human hepatic (HepG2) cells treated with the free radical generator AAPH, Antcin C pretreatment was found to significantly inhibit apoptotic cell death nih.gov. This protection is achieved through the downregulation of the intrinsic apoptotic cascade nih.gov. Furthermore, prolonged oxidative stress can trigger apoptosis via the endoplasmic reticulum (ER). Antcin C was also shown to inhibit the activation of ER stress-associated caspases, such as caspase-4 and caspase-12, which are activated by AAPH treatment nih.gov.
Conversely, Antcin K has been shown to induce apoptosis in human hepatoma Hep 3B cells. It is suggested that Antcin K generates ER stress and alters mitochondrial membrane permeability, thereby leading to programmed cell death researchgate.net. Studies show that incubating Hep3B cells with Antcin K (80-125 μM) significantly reduces cell viability within 48 hours by inducing apoptosis researchgate.netresearchgate.net. This dual capability of Antcin derivatives—either protecting healthy cells from apoptosis or inducing it in cancer cells—highlights their potential in therapeutic applications.
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Antcin C | Human Hepatic (HepG2) | Inhibits AAPH-induced apoptosis nih.gov | Downregulates intrinsic apoptotic cascade; Inhibits ER stress-associated caspases (caspase-4, caspase-12) nih.gov |
| Antcin K | Human Hepatoma (Hep 3B) | Induces apoptosis researchgate.net | Mediated by mitochondrial and endoplasmic reticulum stress researchgate.net |
Antioxidative Capacity of this compound
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GSH-Px)
The body's defense against oxidative stress relies on endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px) nih.gov. Antcin C has been found to bolster these defenses. Research shows that Antcin C's antioxidant potential is correlated with the induction of several antioxidant genes, including SOD, through the transcriptional activation of Nrf2 (Nuclear factor erythroid 2-related factor 2) nih.gov. The Nrf2 pathway is a primary protective response that induces the expression of various antioxidative genes researchgate.net.
In studies using human hepatic cells, exposure to the oxidant AAPH was shown to decrease levels of glutathione (GSH), a key non-enzymatic antioxidant and a marker of oxidative stress nih.gov. Pretreatment with Antcin C significantly inhibited this GSH depletion nih.gov. By upregulating antioxidant genes, Antcin C helps maintain intracellular redox homeostasis. This upregulation is mediated by the Nrf2 signaling pathway, as Antcin C promotes the nuclear translocation of Nrf2 nih.gov. The activation of Nrf2 by Antcin C is mediated by JNK1/2 and PI3K activation nih.gov.
| Compound | Mechanism | Affected Genes/Enzymes | Signaling Pathway |
|---|---|---|---|
| Antcin C | Promotes nuclear translocation of Nrf2 nih.gov | SOD, HO-1, NQO-1, γ-GCLC nih.gov | Nrf2 signaling pathway nih.gov |
| Antcin C | Inhibits depletion of Glutathione (GSH) nih.gov | GSH nih.gov | JNK1/2 and PI3K activation of Nrf2 nih.gov |
Antiviral Properties of this compound: Focus on SARS-CoV-2 Host Interactions
Inhibition of Angiotensin-Converting Enzyme 2 (ACE2) Expression and Activity
The entry of the SARS-CoV-2 virus into human cells is critically dependent on the Angiotensin-Converting Enzyme 2 (ACE2) receptor google.comnih.gov. The viral spike protein binds to ACE2, which facilitates viral invasion and replication google.comnih.gov. Therefore, inhibiting ACE2 expression or activity presents a potential therapeutic strategy against COVID-19.
Extracts from Antrodia cinnamomea, the mushroom from which Antcins are derived, have been shown to reduce ACE2 protein expression google.com. A specific fraction of the extract, which contains Antcin K among other components, demonstrated an ability to inhibit the enzymatic activity of ACE2 by approximately 10% google.com. Further analysis of the individual components revealed that Antcin K possesses the ability to inhibit ACE2 google.com. This suggests that compounds from Antrodia cinnamomea, including this compound and its derivatives, could interfere with the initial and critical step of SARS-CoV-2 infection by downregulating the availability and function of its host cell receptor.
| Substance | Target | Observed Effect | Relevance to SARS-CoV-2 |
|---|---|---|---|
| Antrodia cinnamomea Extract | ACE2 Protein | Reduces protein expression google.com | May reduce available receptors for viral entry google.comnih.gov |
| Extract Fraction (containing Antcin K) | ACE2 Enzyme | Inhibited enzymatic activity by ~10% google.com | May interfere with viral binding and cell fusion process google.com |
| Antcin K (as a component) | ACE2 Enzyme | Contributes to the inhibition of ACE2 activity google.com | Potential to block a key mechanism of SARS-CoV-2 infection google.com |
Modulation of Toll-like Receptor 4 (TLR-4)
Toll-like Receptor 4 (TLR-4) is a critical component of the innate immune system, recognizing molecular patterns associated with pathogens and triggering inflammatory responses. frontiersin.orgnih.gov The modulation of TLR-4 signaling is a significant area of research for various inflammatory conditions. frontiersin.orgmdpi.com Preclinical studies have indicated that this compound can influence TLR-4 activity, particularly in the context of viral protein stimulation.
In a study involving human monocytic (THP-1) cells, the SARS-CoV-2 spike protein was found to mediate the up-regulation of the TLR-4 receptor. nih.govresearchgate.net Treatment with this compound was shown to significantly inhibit this spike protein-mediated up-regulation of TLR-4. nih.govresearchgate.net This suggests that this compound can interfere with the inflammatory signaling pathways that are activated by certain viral components. The interaction between TLR-4 and its co-receptors, such as MD-2, is crucial for initiating the signaling cascade that leads to the production of inflammatory cytokines. nih.gov While the precise mechanism of how this compound inhibits the spike protein's effect on TLR-4 is still under investigation, this finding points to its potential as a modulator of innate immune responses.
Table 1: Effect of this compound on TLR-4 Expression in Spike Protein-Treated THP-1 Cells
| Cell Line | Inducing Agent | Observed Effect on TLR-4 | Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| PMA-induced THP-1 cells | SARS-CoV-2 Spike Protein | Up-regulation of TLR-4 receptor | Significant inhibition of up-regulation | nih.govresearchgate.net |
Reversal of Spike Protein-Induced Metabolic Dysregulation
The SARS-CoV-2 spike protein has been shown to induce significant metabolic changes in human cells. nih.govresearchgate.net A study utilizing proton nuclear magnetic resonance (¹H-NMR) based metabolomics on phorbol 12-myristate 13-acetate (PMA)-induced human monocytes (THP-1 cells) identified specific metabolic perturbations following exposure to the spike protein. nih.govresearchgate.net
This research demonstrated that this compound can effectively reverse these metabolic alterations. nih.govresearchgate.net The study highlighted that key metabolites, whose levels were altered by the spike protein, were significantly reversed by treatment with this compound. nih.govresearchgate.net In contrast, dexamethasone, a corticosteroid, failed to correct these metabolomic changes. researchgate.net This finding underscores a specific mechanism of action for this compound in correcting viral-induced metabolic imbalances at the cellular level. nih.govresearchgate.net
Table 2: Reversal of Spike Protein-Induced Metabolite Alterations by this compound
| Metabolite | Effect of Spike Protein | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Methionine | Altered | Significantly Reversed | nih.govresearchgate.net |
| Phosphoenolpyruvic acid | Altered | Significantly Reversed | nih.govresearchgate.net |
| Canadine | Altered | Significantly Reversed | nih.govresearchgate.net |
| Glutamine | Altered | Significantly Reversed | nih.govresearchgate.net |
| Ethanolamine | Altered | Significantly Reversed | nih.govresearchgate.net |
| Phenylalanine | Altered | Significantly Reversed | nih.govresearchgate.net |
Hepatoprotective Effects of this compound in Preclinical Models
This compound is a major triterpenoid (B12794562) compound found in the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus), which has been traditionally used to treat liver disorders. nih.govtandfonline.com Preclinical research has substantiated the hepatoprotective activities of this mushroom and its bioactive components, including this compound. nih.govnih.gov These effects have been observed in various animal models of acute liver injury.
Studies have shown that triterpenoids from A. cinnamomea are effective in reducing elevated levels of key liver function biomarkers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in animal models. nih.gov The protective mechanisms are often attributed to the antioxidative and anti-inflammatory properties of these compounds. nih.govnih.gov For instance, Antcin H, another triterpenoid from the same fungus, was found to protect against acetaminophen and galactosamine/tumor necrosis factor-α induced liver injury in mice by preventing sustained activation of the c-Jun-N-terminal kinase (JNK) pathway and its interaction with mitochondria. nih.gov While this specific study focused on Antcin H, the shared triterpenoid structure among antcins suggests potentially similar pathways for this compound. The collective evidence from preclinical studies indicates that this compound is a significant contributor to the hepatoprotective effects of Antrodia cinnamomea. nih.gov
Table 3: Summary of Hepatoprotective Findings for Antcins in Preclinical Research
| Compound/Extract | Preclinical Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Antcin H | Acetaminophen (APAP) and Galactosamine/TNFα-induced acute liver injury in mice | Protected against liver injury, reduced ALT levels. | Disruption of p-JNK binding to mitochondria, preventing sustained JNK activation. | nih.gov |
| A. cinnamomea Triterpenoids | Various animal models | Effective reduction in ALT and AST levels. | Antioxidative and anti-inflammatory activities. | nih.gov |
| A. cinnamomea Mycelia (AC) | Acute alcohol-induced liver injury in mice | Reduced necrosis, inflammation, and apoptosis; lowered AST and ALT. | Reduction in oxidative stress, possibly via Akt/NF-κB signaling. | nih.gov |
Molecular Mechanisms and Cellular Targets of Antcin a Action
Direct Glucocorticoid Receptor (GR) Binding and Nuclear Translocation Pathway
Antcin A exhibits anti-inflammatory effects that are, at least in part, attributed to its ability to mimic glucocorticoids. nih.govresearchgate.net Due to its structural similarity to steroids and its lipophilic nature, this compound can diffuse across the cell membrane and interact directly with the cytosolic Glucocorticoid Receptor (GR). nih.govnih.gov This interaction initiates a cascade of events analogous to the mechanism of action of endogenous and synthetic glucocorticoids. spandidos-publications.com
Molecular modeling studies have shown that this compound can successfully and stably dock to the same binding cavity of the GR as glucocorticoids like dexamethasone (B1670325) and cortisol. nih.gov This binding is a critical first step in triggering the downstream anti-inflammatory signals.
In its inactive state within the cytoplasm, the Glucocorticoid Receptor is part of a large multiprotein complex that includes heat-shock proteins (HSP), such as Hsp90. nih.govspandidos-publications.com The binding of a ligand, in this case, this compound, to the GR induces a conformational change in the receptor. This change leads to the dissociation of the GR from the heat-shock protein complex. nih.govnih.govnih.gov This un-shielding of the receptor is a prerequisite for its subsequent activation and translocation to the nucleus. spandidos-publications.com
Following its dissociation from the HSP complex, the this compound-bound GR monomers undergo dimerization. nih.govnih.gov This newly formed this compound/GR dimer complex then translocates from the cytoplasm into the nucleus. nih.govnih.govnih.gov Inside the nucleus, the dimer recognizes and binds to specific DNA sequences known as Glucocorticoid Responsive Elements (GREs) located in the promoter regions of target genes. nih.govnih.gov This binding event modulates gene expression, typically leading to the suppression of pro-inflammatory genes and the enhancement of anti-inflammatory genes, which constitutes the molecular basis for its glucocorticoid-mimicking anti-inflammatory effect. nih.govnih.gov
| Ligand | Minimal Concentration for GR Nuclear Migration (mol/L) | Binding Affinity (Simulated) |
| This compound | 10 | Agreement with concentration |
| Cortisone (B1669442) | 1 | Agreement with concentration |
| Dexamethasone | 0.1 | Agreement with concentration |
| This table compares the effective concentrations of this compound and standard glucocorticoids required to induce the nuclear migration of the Glucocorticoid Receptor (GR), as reported in experimental studies. nih.govnih.gov |
Inhibition of NLRP3 Inflammasome Activation
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for initiating inflammatory responses. researchgate.netresearchgate.net The aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. mdpi.com this compound's inhibitory action targets multiple stages of the inflammasome activation pathway.
The activation of the NLRP3 inflammasome involves the assembly of a multi-protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1. nih.gov Research has demonstrated that this compound can directly bind to the NLRP3 protein. researchgate.net This binding interferes with the self-oligomerization of NLRP3 and the subsequent recruitment of ASC, thereby inhibiting the assembly of the functional inflammasome complex. researchgate.netresearchgate.net By preventing the formation of this complex, this compound effectively blocks the initial step required for inflammasome-mediated inflammation. researchgate.net
The assembly of the NLRP3 inflammasome leads to the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. mdpi.com Active caspase-1 then cleaves Gasdermin D (GSDMD), generating an N-terminal fragment (GSDMD-NT) that forms pores in the cell membrane, leading to a form of inflammatory cell death known as pyroptosis. researchgate.net Studies have shown that by inhibiting the assembly and activation of the NLRP3 inflammasome, this compound significantly down-regulates the expression and activation of both Caspase-1 and the pore-forming GSDMD-NT fragment. researchgate.net This attenuation prevents the maturation of pro-inflammatory cytokines and inhibits pyroptosis. researchgate.net
| Inflammasome Component | Effect of this compound | Research Finding |
| NLRP3 | Direct Binding and Down-regulation | This compound binds to NLRP3, inhibiting its activation and down-regulating its expression. researchgate.net |
| Inflammasome Assembly | Inhibition | This compound inhibits the assembly of the NLRP3, ASC, and pro-caspase-1 complex. researchgate.netresearchgate.net |
| Caspase-1 | Down-regulation of Activation | The expression of active Caspase-1 is significantly reduced in the presence of this compound. researchgate.net |
| GSDMD-NT | Down-regulation of Activation | The expression of the pyroptosis-inducing GSDMD-NT fragment is significantly down-regulated. researchgate.net |
| This table summarizes the inhibitory effects of this compound on key components and processes of the NLRP3 inflammasome activation pathway. researchgate.netresearchgate.net |
Regulation of MAPK3-NF-κB Signaling Cascade
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes. While the anti-inflammatory properties of compounds from Antrodia cinnamomea are well-established, the specific role of this compound in directly modulating the MAPK/NF-κB cascade is less defined compared to its actions on the GR and NLRP3 pathways.
Research on related triterpenoids, such as Antcin K, has shown clear inhibition of the NF-κB signaling cascade, often in conjunction with upstream pathways like PI3K/Akt. nih.govnih.gov For instance, Antcin K has been demonstrated to reduce the phosphorylation of key components in the NF-κB pathway, thereby inhibiting the production of pro-inflammatory cytokines. nih.govnih.govresearchgate.net However, the current body of scientific literature has not extensively detailed a comparable, direct mechanism for this compound on the MAPK3-NF-κB signaling pathway. Further investigation is required to fully elucidate whether this compound shares this mechanism with other related antcins or exerts its anti-inflammatory effects primarily through the glucocorticoid receptor and NLRP3 inflammasome pathways.
Suppression of MAPK3 Expression and Phosphorylation
The direct effects of this compound on the expression and phosphorylation of Mitogen-Activated Protein Kinase 3 (MAPK3), also known as ERK1, are not extensively detailed in the current scientific literature. However, studies on related compounds isolated from Antrodia cinnamomea provide context for the family's impact on the broader MAPK signaling cascade, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.
For instance, Antcin K has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including MEK1/2 and ERK, in human rheumatoid arthritis synovial fibroblasts. Another compound, Antrodin C, has been observed to influence the ERK/AKT/p38 MAPK signaling pathway in colorectal cancer cells. Furthermore, alcohol extracts of Antrodia cinnamomea, which contain a mixture of antcins, have demonstrated the ability to suppress MAPK signaling. These findings suggest that compounds within the Antcin family can modulate this critical pathway, although the specific role of this compound in the direct suppression of MAPK3 requires further targeted investigation.
Inhibition of NF-κB Subunit (p50, p65) Phosphorylation and Nuclear Translocation
The precise mechanism by which this compound inhibits the phosphorylation and nuclear translocation of the p50 and p65 subunits of Nuclear Factor-kappa B (NF-κB) is an area requiring more specific research. However, compelling evidence from studies on the related compound Antcin K demonstrates a clear inhibitory effect on the NF-κB signaling pathway.
In human rheumatoid synovial fibroblasts, Antcin K was found to reduce the phosphorylation of NF-κB and inhibit its transcriptional activity. nih.gov This inhibition of the NF-κB signaling cascade is a key mechanism behind the anti-inflammatory effects observed with this compound. nih.gov In the classic NF-κB pathway, the heterodimer of p65 and p50 is held inactive in the cytoplasm by an inhibitor protein. doi.org Upon stimulation, the inhibitor is degraded, allowing the p65:p50 dimer to translocate to the nucleus and initiate the transcription of target genes. doi.orgnih.gov While the actions of Antcin K on this pathway are established, further studies are needed to confirm that this compound specifically targets the phosphorylation and nuclear translocation of the p50 and p65 subunits.
p53-Mediated MicroRNA-200c Activation in Cancer Biology
This compound has been shown to engage the p53 tumor suppressor pathway to exert anti-cancer effects, specifically through the activation of microRNA-200c (miR-200c). nih.govthieme-connect.de This mechanism is particularly relevant in the context of breast cancer, where this compound has been found to inhibit the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell migration and invasion. nih.govresearchgate.net
Treatment with this compound leads to the transcriptional activation of p53, which in turn induces the expression of miR-200c. nih.gov The miR-200 family is known to be a significant regulator of EMT. nih.gov Increased levels of miR-200c then suppress its target, the transcriptional repressor ZEB1. nih.govthieme-connect.de The downregulation of ZEB1 results in the increased expression of epithelial markers, such as E-cadherin and occludin, and the decreased expression of mesenchymal markers like N-cadherin and vimentin. nih.gov This shift in protein expression effectively blocks the EMT process. The p53-dependence of this pathway was confirmed in studies where, in p53-inhibited cells, this compound failed to induce miR-200c or suppress ZEB1 activity. nih.gov
Effect of this compound on EMT Marker Proteins in Breast Cancer Cells
| Protein Marker | Marker Type | Effect of this compound Treatment | Associated Mechanism |
|---|---|---|---|
| E-cadherin | Epithelial | Upregulation | Suppression of ZEB1 |
| Occludin | Epithelial | Upregulation | Suppression of ZEB1 |
| N-cadherin | Mesenchymal | Downregulation | Suppression of ZEB1 |
| Vimentin | Mesenchymal | Downregulation | Suppression of ZEB1 |
Nrf2 Pathway Activation and Antioxidant Gene Transcription (Contextual with Antcin Family)
Within the Antcin family, compounds have demonstrated the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov Nrf2 is a transcription factor that, under stress conditions, translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. nih.govijbs.com
Specifically, Antcin C has been shown to protect liver cells from oxidative stress by inducing antioxidant genes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and others, via the transcriptional activation of Nrf2. nih.gov This activation was found to be mediated by JNK1/2 and PI3K activation. nih.gov Similarly, Antcin M has been reported to augment Nrf2 transcriptional activity, leading to a significant increase in ARE-dependent luciferase reporter activity. researchgate.net These findings indicate that compounds from the Antcin family can bolster cellular antioxidant defenses through the activation of the Nrf2 pathway. researchgate.netnih.gov
Interference with Viral Entry Receptors (ACE2, TLR-4) and Downstream Signaling
This compound has been identified as an inhibitor of key viral entry receptors, specifically Angiotensin-Converting Enzyme 2 (ACE2) and Toll-Like Receptor 4 (TLR4). nih.gov ACE2 is the well-established host cell receptor for the entry of SARS-CoV-2. nih.govnih.gov Research has shown that this compound, along with other antcins like B, C, and I, can pronounceably inhibit ACE2 activity and protein expression in human epithelial cells. nih.govresearchgate.net This suggests a potential mechanism to prevent host cell entry by the virus. nih.gov
In addition to its effect on ACE2, this compound significantly inhibits the upregulation of TLR4 mediated by the SARS-CoV-2 spike protein. nih.gov TLR4 is an innate immune receptor that recognizes viral proteins and can trigger inflammatory responses. researchgate.net By interfering with these receptors, this compound may disrupt the processes of viral entry and the subsequent downstream signaling that leads to inflammation.
Inhibitory Effects of Antcins on ACE2
| Compound | Effect on ACE2 Activity | Effect on ACE2 Protein Expression |
|---|---|---|
| This compound | Significant Inhibition | Reduction |
| Antcin B | Significant Inhibition | Reduction |
| Antcin C | Significant Inhibition | Reduction |
| Antcin I | Significant Inhibition | Reduction |
Metabolomic Reprogramming and Biochemical Pathway Restoration
This compound has demonstrated a significant capacity to reverse metabolic disturbances, indicating an effect on metabolomic reprogramming and the restoration of biochemical pathways. nih.gov In a study investigating the metabolic alterations induced by the SARS-CoV-2 spike protein in human monocytes, this compound was able to significantly reverse the changes in several key metabolites. nih.gov
The metabolic perturbations mediated by the viral protein were corrected by this compound treatment. nih.govresearchgate.net This restorative effect suggests that this compound can modulate cellular metabolism, potentially counteracting pathological metabolic reprogramming. This capability highlights a distinct mechanism of action compared to other compounds like dexamethasone, which failed to correct these specific metabolomic alterations in the same study. nih.gov
Metabolites Altered by SARS-CoV-2 Spike Protein and Reversed by this compound
| Metabolite | Effect of Spike Protein | Effect of this compound Treatment |
|---|---|---|
| Methionine | Altered | Significantly Reversed |
| Phosphoenolpyruvic acid | Altered | Significantly Reversed |
| Canadine | Altered | Significantly Reversed |
| Glutamine | Altered | Significantly Reversed |
| Ethanolamine | Altered | Significantly Reversed |
| Phenylalanine | Altered | Significantly Reversed |
Advanced Methodological Approaches in Antcin a Research
In Vitro Cellular Models for Pharmacological Screening
A diverse array of in vitro cellular models has been employed to screen and characterize the pharmacological properties of Antcin A. These systems provide a controlled environment to study the direct effects of the compound on various cell types, mimicking different physiological and pathological conditions.
Multiple mammalian cell lines have been pivotal in discerning the multifaceted activities of this compound, ranging from its anti-inflammatory to its anti-cancer effects.
A549 (Human Lung Carcinoma): In studies involving the A549 human lung cancer cell line, this compound has been shown to exhibit anti-inflammatory effects by mimicking glucocorticoids. This was demonstrated by its ability to induce the translocation of the glucocorticoid receptor (GR) from the cytoplasm to the nucleus, a key step in the anti-inflammatory signaling cascade. researchgate.netnih.govnih.govnih.gov
HT-29 (Human Colon Adenocarcinoma): Research on HT-29 human colon cancer cells has revealed that various antcins, including this compound, can significantly inhibit the activity and protein expression of angiotensin-converting enzyme 2 (ACE2). mdpi.comnih.gov
MCF-7 and MDA-MB-231 (Human Breast Adenocarcinoma): In the context of breast cancer, this compound has been investigated using MCF-7 and MDA-MB-231 cell lines. It has been found to modulate the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. nih.gov this compound treatment led to an upregulation of epithelial markers and a downregulation of mesenchymal markers. nih.gov
THP-1 (Human Monocytic Cell Line): Studies utilizing the THP-1 human monocytic cell line have demonstrated that this compound can reverse metabolic alterations induced by the SARS-CoV-2 spike protein. researchgate.netnih.gov It also significantly inhibited the upregulation of TLR-4 and ACE2 receptors. nih.gov
RAW264.7 (Murine Macrophage Cell Line): In the murine macrophage cell line RAW264.7, this compound has demonstrated anti-inflammatory activity. nih.gov Research has shown its ability to suppress the release of pro-inflammatory molecules. nih.gov
Kupffer Cells (Liver Macrophages): this compound has been shown to inhibit pyroptosis, a form of inflammatory cell death, in Kupffer cells. researchgate.netmedchemexpress.comnih.gov This effect is mediated through the targeting of the NLRP3 inflammasome. researchgate.netmedchemexpress.comnih.gov
Table 1: Summary of this compound Effects on Various Mammalian Cell Lines
| Cell Line | Cell Type | Key Findings |
|---|---|---|
| A549 | Human Lung Carcinoma | Induces glucocorticoid receptor translocation, suggesting anti-inflammatory activity. researchgate.netnih.govnih.govnih.gov |
| HT-29 | Human Colon Adenocarcinoma | Inhibits ACE2 activity and protein expression. mdpi.comnih.gov |
| MCF-7 | Human Breast Adenocarcinoma | Modulates epithelial-to-mesenchymal transition. nih.gov |
| MDA-MB-231 | Human Breast Adenocarcinoma | Modulates epithelial-to-mesenchymal transition. nih.gov |
| THP-1 | Human Monocytic Leukemia | Reverses SARS-CoV-2 spike protein-induced metabolic changes and inhibits TLR-4 and ACE2 upregulation. researchgate.netnih.gov |
| RAW264.7 | Murine Macrophage | Exhibits anti-inflammatory properties. nih.gov |
| Kupffer Cells | Liver Macrophage | Inhibits NLRP3-mediated pyroptosis. researchgate.netmedchemexpress.comnih.gov |
Functional assays have been crucial in identifying the molecular targets of this compound and delineating the signal transduction pathways it modulates.
Receptor Activation: this compound has been identified as an agonist for the glucocorticoid receptor (GR) and the peroxisome proliferator-activated receptor α (PPARα). researchgate.netnih.govnih.govnih.govresearchgate.net In A549 cells, this compound treatment led to the nuclear translocation of the GR, mimicking the action of glucocorticoids. researchgate.netnih.govnih.gov Cell-based transactivation studies have also shown that antcins can activate PPARα. nih.govresearchgate.net
Signal Transduction: this compound has been shown to influence key signaling pathways. For instance, related compounds like antrocin have been found to inhibit the PI3K/AKT and MAPK signaling pathways. mdpi.comresearchgate.net Antcin K, another related triterpenoid (B12794562), has been demonstrated to suppress the PI3K, Akt, mTOR, and NF-κB signaling pathways in chondrosarcoma cells. nih.govnih.gov
The effects of this compound on critical cellular processes involved in cancer progression and inflammation have been investigated using specific cell-based assays.
Migration and Invasion: In breast cancer cell lines (MCF-7 and MDA-MB-231), this compound has been shown to inhibit migratory and invasive potentials. nih.gov This is associated with its ability to block the epithelial-to-mesenchymal transition. nih.gov
Pyroptosis: this compound has been identified as a potent inhibitor of pyroptosis in Kupffer cells. researchgate.netmedchemexpress.comnih.gov It achieves this by directly binding to and inhibiting the assembly and activation of the NLRP3 inflammasome, a key regulator of pyroptotic cell death. researchgate.netnih.gov This, in turn, leads to a reduction in the release of inflammatory cytokines. researchgate.netnih.gov
Molecular and Proteomic Techniques for Mechanistic Elucidation
To delve deeper into the molecular mechanisms underlying the observed cellular effects of this compound, a range of molecular and proteomic techniques have been employed.
RT-qPCR has been utilized to quantify changes in gene expression at the mRNA level following treatment with this compound and related compounds.
In studies with HT-29 cells, RT-qPCR was used to measure the mRNA levels of ACE2 and TMPRSS2, revealing that antcins could downregulate their expression. mdpi.com
In PMA-induced THP-1 cells, RT-qPCR analysis showed that this compound significantly inhibited the SARS-CoV-2 spike protein-mediated upregulation of TLR-4 and ACE2 receptor mRNA. nih.gov
In breast cancer cells, q-PCR was performed to assess the expression of genes involved in the epithelial-to-mesenchymal transition in response to this compound. nih.gov
Western blotting and immunofluorescence microscopy have been instrumental in analyzing changes in protein expression and subcellular localization.
Western Blotting: This technique has been widely used to confirm the effects of this compound on protein levels. For example, in Kupffer cells, Western blotting demonstrated that this compound significantly downregulated the expression of NLRP3, Caspase-1, and GSDMD-NT, key proteins in the pyroptosis pathway. researchgate.netnih.gov In breast cancer cells, Western blot analysis showed that this compound upregulated epithelial markers like E-cadherin and downregulated mesenchymal markers such as N-cadherin and vimentin. nih.gov
Immunofluorescence Microscopy: This method has been used to visualize the subcellular localization of target proteins. In A549 cells, immunofluorescence staining revealed the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon this compound treatment. researchgate.netnih.gov Similarly, in Kupffer cells, immunofluorescence was used to investigate the localization of NLRP3 and Caspase-1. nih.gov In studies with a related compound, antcin C, immunofluorescence analysis in HepG2 cells showed an increased nuclear localization of Nrf2. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized and pivotal technique in this compound research for the precise quantification of cytokines, which are key signaling proteins that mediate inflammatory responses. nih.govnih.gov This method is essential for assessing the anti-inflammatory properties of compounds. nih.gov Although direct studies quantifying the specific effect of this compound on a broad panel of cytokines using ELISA are not extensively detailed in the available research, the methodology's application is well-documented for analogous compounds from Antrodia cinnamomea.
For instance, in studies of rheumatoid arthritis, the related compound Antcin K was shown to inhibit the production of pro-inflammatory cytokines. frontiersin.orgnih.gov In a preclinical model using collagen-induced arthritis (CIA) mice, intraperitoneal injections of Antcin K led to a significant decrease in the serum levels of key inflammatory cytokines. nih.gov The quantification of these cytokines is typically achieved using ELISA. nih.govbiomedres.us
Table 1: Illustrative Application of ELISA in Research on Antcin-Related Compounds
| Compound | Model | Cytokines Measured | Outcome | Reference |
|---|
This table demonstrates how ELISA is employed to measure changes in cytokine levels, providing quantitative data on the anti-inflammatory effects of Antcin family compounds. The specificity and sensitivity of ELISA make it an indispensable tool for researchers to understand how this compound and related molecules modulate the immune system at the protein level. nih.gov
Advanced In Silico and Bioinformatics Methodologies
Computational approaches have become central to modern drug discovery and mechanistic studies, and research on this compound is no exception. These methods provide deep insights into molecular interactions and systemic effects.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a protein target at the atomic level. Research has employed these techniques to understand the structural basis of this compound's anti-inflammatory effects.
One prominent study investigated the interaction of this compound with the glucocorticoid receptor (GR), a key protein in regulating inflammation. nih.govresearchgate.net Through molecular modeling, it was demonstrated that this compound could successfully dock into the binding cavity of the GR. nih.govresearchgate.net This binding is a critical step that is believed to initiate a signaling cascade leading to the suppression of inflammation. The study further revealed that the orientation and interaction of this compound within the GR binding pocket were similar to those of known glucocorticoids like cortisone (B1669442) and dexamethasone (B1670325). nih.gov Specifically, the C-7 position of this compound is exposed to a hydrophobic region within the receptor's binding cavity, an interaction deemed crucial for its activity. nih.gov
Table 2: Key Findings from Molecular Docking of this compound
| Ligand | Protein Target | Key Interaction Site | Predicted Outcome | Reference |
|---|
These in silico findings provide a molecular hypothesis for this compound's mechanism of action, suggesting it functions as a glucocorticoid mimic. nih.gov
Network pharmacology is an approach that integrates systems biology and computational analysis to investigate the complex interactions between drug compounds, their multiple protein targets, and the biological pathways they modulate. This methodology allows for a holistic understanding of a compound's therapeutic effects and potential mechanisms.
While specific network pharmacology studies focusing exclusively on this compound are limited, research on the parent fungus, Antrodia cinnamomea, and its other active constituents like Antcin K, illustrates the power of this approach. For example, a network pharmacology study was conducted to explore the anti-diabetic mechanisms of A. cinnamomea and Antcin K. This type of analysis typically involves identifying the potential protein targets of the compounds and then constructing a "compound-target-disease" network.
Subsequent pathway enrichment analysis, often using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to identify the biological pathways that are significantly affected by the compound's targets. In the study of Antcin K, this analysis revealed that the insulin (B600854) resistance pathway was a key mechanism in its anti-diabetic effect. Such analyses can pinpoint critical signaling pathways, providing a systems-level view of the compound's pharmacological action.
Metabolomics Profiling via Nuclear Magnetic Resonance (NMR) Spectroscopy
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a functional readout of the physiological state of an organism. Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly reproducible analytical technique used for metabolomics, providing a comprehensive snapshot of the metabolome.
A notable study utilized proton NMR (¹H-NMR)-based metabolomics to investigate the regulatory effects of this compound on metabolic alterations induced by the SARS-CoV-2 spike protein in human monocyte cells. This research identified significant metabolic perturbations caused by the viral protein and demonstrated that this compound could reverse these changes.
The study identified several key metabolites whose altered levels were restored by this compound treatment. This metabolomic profiling provided novel insights into the compound's mechanism, suggesting that its therapeutic potential may extend to correcting metabolic dysregulation associated with viral infections.
Table 3: Metabolites Modulated by this compound in SARS-CoV-2 Spike Protein-Treated Cells
| Metabolite | Effect of Spike Protein | Effect of this compound Treatment |
|---|---|---|
| Methionine | Altered | Significantly Reversed |
| Phosphoenolpyruvic acid | Altered | Significantly Reversed |
| Canadine | Altered | Significantly Reversed |
| Glutamine | Altered | Significantly Reversed |
| Ethanolamine | Altered | Significantly Reversed |
Preclinical Animal Models for In Vivo Efficacy Assessment
Preclinical animal models are indispensable for evaluating the efficacy and potential therapeutic applications of compounds like this compound in a living organism before human trials. These in vivo studies provide crucial data on how the compound affects complex physiological and pathological processes.
The therapeutic potential of this compound and related compounds has been investigated in various animal models for different diseases, including liver injury, inflammation, and cancer.
Liver Disease: In a mouse model of acute liver injury induced by acetaminophen, the related compound Antcin H demonstrated a significant hepatoprotective effect. nih.gov It was also effective in a galactosamine/TNFα-induced liver injury model. nih.gov Another study using a 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)-induced hepatic injury model in mice showed that Antcin C could significantly protect the liver, as evidenced by a reduction in circulating liver enzymes. nih.gov
Inflammatory Disease: The efficacy of Antcin K was assessed in a collagen-induced arthritis (CIA) mouse model, which mimics human rheumatoid arthritis. Intraperitoneal administration of Antcin K resulted in attenuated paw swelling, reduced cartilage degradation, and decreased bone erosion. nih.gov
Cancer: The anti-tumor effects of Antcins have also been explored. It has been reported that extracts from the fruiting body of A. cinnamomea, which contains Antcins, can inhibit blood cancer in mouse tumor models. In vitro studies have also shown that this compound can inhibit the migratory and invasive potentials of human breast cancer cells. researchgate.net
These preclinical studies in animal models are a critical step in the translational research pipeline, providing the foundational evidence for the in vivo efficacy of this compound and its analogs across a spectrum of diseases.
Table 4: Summary of Preclinical Animal Models in Antcin Research
| Compound | Disease Model | Animal | Key Findings | Reference |
|---|---|---|---|---|
| Antcin H | Acetaminophen-induced acute liver injury | Mouse | Protected against liver damage | nih.gov |
| Antcin C | AAPH-induced hepatic injury | Mouse | Reduced levels of circulating hepatic enzymes | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Antcin B |
| Antcin C |
| Antcin H |
| Antcin K |
| Cortisone |
| Dexamethasone |
| Methionine |
| Phosphoenolpyruvic acid |
| Canadine |
| Glutamine |
| Ethanolamine |
| Phenylalanine |
| Acetaminophen |
| Galactosamine |
| Silymarin |
| Apigenin |
Future Research Directions and Potential Applications
Discovery of Unexplored Molecular Targets and Interconnected Pathways
While some molecular targets of Antcin A have been identified, such as its interaction with the glucocorticoid receptor (GR) and inhibition of the NLRP3 inflammasome, the full spectrum of its molecular interactions and the interconnected pathways it influences remain largely unexplored. researchgate.netinvivochem.cn Research suggests this compound can modulate pathways involved in inflammation, cell proliferation, and potentially immune responses. researchgate.nettandfonline.comfrontiersin.orgmdpi.com
Future studies are needed to systematically identify all direct and indirect molecular targets of this compound using advanced techniques such as chemoproteomics and systems biology. frontiersin.org Understanding how this compound interacts with multiple proteins and pathways will provide a comprehensive picture of its mechanism of action and help identify potential synergistic effects or off-target interactions. For instance, its ability to inhibit NLRP3 inflammasome suggests involvement in inflammatory cascades, which are often interconnected with other signaling networks like NF-κB, as seen with other antcins. frontiersin.orgresearchgate.net Further research could investigate these interconnections and how this compound modulates the crosstalk between different pathways.
Expansion of Therapeutic Spectrum in Emerging Disease Models
This compound has shown promise in various disease models, including those related to inflammation, liver disorders, and certain cancers. mdpi.cominvivochem.cntandfonline.com Emerging research suggests its potential in other areas, such as neurological disorders and viral infections. researchgate.netresearchgate.netdovepress.comnih.gov
Future research should focus on rigorously evaluating the efficacy of this compound in a broader range of emerging disease models. This includes exploring its potential in neurodegenerative diseases like Huntington's disease, where other antcins have shown neuroprotective effects by inhibiting neuroinflammation and the NLRP3 inflammasome. researchgate.net Studies could also investigate its activity against other viral pathogens, building on the observed inhibition of SARS-CoV-2 3CL protease by other antcins. researchgate.net Furthermore, research into its effects on other types of cancer and its potential in modulating the tumor microenvironment or immune checkpoints is warranted. mdpi.commdpi.com
Table 1: Potential Therapeutic Areas for this compound Based on Emerging Research
| Disease Model | Observed or Suggested Activity | Relevant Antcin(s) Studied (if specified) | Source(s) |
| Non-alcoholic fatty liver disease | Alleviates pyroptosis and inflammatory response in Kupffer cells | This compound | invivochem.cn |
| COVID-19 | Inhibits SARS-CoV-2 3CL protease (in silico and in vitro) | Antcin B (this compound also docked) | researchgate.net |
| COVID-19 | May interfere with ACE2 and SARS-CoV-2 spike protein interaction; reduces lung inflammation | A. cinnamomea extract (contains antcins) | dovepress.com |
| Rheumatoid Arthritis | Inhibits proinflammatory cytokine production; ameliorates cartilage degradation | Antcin K | frontiersin.org |
| Huntington's Disease | Neuroprotection via NLRP3 inflammasome inhibition | Antcin H | researchgate.net |
| Prostate Cancer | Suppresses progression via immune modulation and PD-1/PD-L1 pathway inhibition | A. cinnamomea formula (contains antcins) | mdpi.com |
| Breast Cancer | Higher binding affinity to EGFR and HER2 (in silico) | This compound | dergipark.org.tr |
| Premature Senescence | Eliminates hyperglycemia-accelerated senescence | Antcin M | nih.gov |
Chemoenzymatic Synthesis and Biosynthetic Pathway Elucidation of this compound
Understanding the biosynthetic pathway of this compound in Antrodia cinnamomea is crucial for developing sustainable and potentially more efficient production methods. While some progress has been made in understanding the biosynthesis of related compounds in A. cinnamomea, the specific pathway for this compound remains to be fully elucidated. researchgate.netmdpi.com
Future research should focus on identifying the genes and enzymes involved in the biosynthesis of this compound. Techniques such as genomics, transcriptomics, and proteomics, combined with intermediate feeding studies, can help map the enzymatic steps involved. frontiersin.orgmdpi.com Furthermore, developing chemoenzymatic synthesis routes for this compound could offer an alternative to extraction from natural sources, potentially allowing for controlled production and easier structural modifications. nih.govmdpi-res.com This involves utilizing enzymes to catalyze specific steps in the synthesis of the compound, potentially leading to more environmentally friendly and efficient processes.
Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Specificity
The triterpenoid (B12794562) structure of this compound provides a scaffold for the rational design and synthesis of novel derivatives. Modifying specific functional groups on the this compound molecule could lead to compounds with enhanced potency, improved specificity for particular targets, altered pharmacokinetic properties, or reduced potential for off-target effects. rsc.orgrsc.orgnih.gov
Future research should involve the synthesis of a library of this compound derivatives with targeted structural modifications. These derivatives should then be evaluated for their biological activities in various in vitro and in vivo models to identify compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies will be essential to understand how specific structural features influence the activity and selectivity of the derivatives. nih.gov Computational modeling and molecular docking can aid in the rational design process by predicting the binding affinity of potential derivatives to target molecules. researchgate.netdergipark.org.tr
Q & A
Q. How is Antcin A identified and characterized in complex biological matrices?
this compound is identified using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS), which provides high-resolution mass spectra and fragmentation patterns. Structural validation is achieved by cross-referencing with databases like TCM MS/MS and ChemSpider, alongside literature comparisons. Key diagnostic fragments include losses of H₂O and CO₂, indicative of triterpenoid structures. For isomers (e.g., Antcin B vs. F), clogP values calculated via ChemDraw differentiate hydrophobicity, guiding chromatographic elution order (Antcin F: clogP 4.687; Antcin B: 5.362) .
Q. What experimental models are used to study this compound's hepatoprotective effects?
- In vitro : Primary mouse hepatocytes and Kupffer cells (KCs) are treated with toxins like acetaminophen (APAP) or lipopolysaccharide (LPS) to assess this compound's ability to reduce oxidative stress (e.g., SOD, GSH-Px levels) and inhibit NLRP3 inflammasome activation .
- In vivo : Murine models of non-alcoholic fatty liver disease (NAFLD) and APAP-induced liver injury evaluate this compound's dose-dependent effects on ALT/AST reduction, lipid deposition, and apoptosis (e.g., TUNEL assays in HepG2 xenografts; IC₅₀ ≈25 μg/mL in HepG2 cells) .
Q. What standard assays confirm this compound's anti-inflammatory activity?
- NLRP3 inflammasome inhibition : Western blotting for NLRP3, caspase-1, and GSDMD-NT in KCs .
- Cytokine profiling : ELISA or qRT-PCR to measure IL-1β, TNF-α, and other inflammatory mediators in serum or tissue lysates .
Advanced Research Questions
Q. How does this compound modulate the MAPK/NF-κB and JNK signaling pathways?
this compound suppresses NF-κB activation by inhibiting phosphorylation of p65 and p50 subunits, linked to reduced MAPK3 expression. In APAP-induced liver injury, it disrupts sustained JNK activation by preventing mitochondrial translocation of phosphorylated JNK (p-JNK). This is validated via kinase assays (e.g., c-Jun phosphorylation) and Seahorse assays showing restored mitochondrial oxidative phosphorylation after p-JNK inhibition .
Q. Are there contradictory findings regarding this compound's mechanism of action?
Discrepancies exist in JNK pathway modulation:
- Some studies report Antcin H (a structural analog) directly blocks p-JNK binding to mitochondrial Sab, reducing ROS production .
- Others show this compound does not inhibit JNK kinase activity in vitro but acts upstream by attenuating mitochondrial ROS-dependent MAPK cascades . These differences highlight context-dependent mechanisms (e.g., cell type, injury model) requiring further isoform-specific studies .
Q. What analytical challenges arise in distinguishing this compound from structural analogs?
- Isomer differentiation : this compound (C29H42O4, MW 454.64) shares near-identical mass spectra with analogs like Antcin B (C29H40O5, MW 469.29). Fragmentation patterns (e.g., neutral losses) and chromatographic retention times (clogP-guided) resolve ambiguities .
- Matrix effects : Co-eluting compounds in biological samples necessitate orthogonal methods (e.g., NMR or ion mobility spectrometry) for validation .
Q. How is target engagement of this compound validated in cellular systems?
- Co-immunoprecipitation : Confirms disruption of p-JNK/Sab interactions in mitochondria .
- Functional assays : Seahorse XF analyzers quantify mitochondrial oxygen consumption rate (OCR) to demonstrate rescue of oxidative phosphorylation post-Antcin A treatment .
- Kinase activity assays : In vitro JNK inhibition assays using recombinant proteins (e.g., SP600125 as a positive control) .
Methodological Considerations
- Dose optimization : In vivo studies use 1–30 mg/kg doses in murine models, while in vitro assays range from 12.5–300 μM .
- Controls : Dexamethasone (structural analog) is often used to contrast mechanisms (e.g., this compound’s specificity for mitochondrial JNK vs. Dexa’s lack of effect) .
- Data interpretation : Conflicting results (e.g., ROS scavenging vs. upstream signaling inhibition) necessitate multi-omics approaches (metabolomics, phosphoproteomics) to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
